2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid
Description
Properties
IUPAC Name |
2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-13(4-2)18(23)21-15-9-7-8-14(12-15)19(24)22-17-11-6-5-10-16(17)20(25)26/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXOFVRLWNHDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid typically involves the following steps:
Formation of the Ethylbutanoyl Intermediate: The initial step involves the preparation of the ethylbutanoyl intermediate through the reaction of ethylbutanoic acid with an appropriate amine under acidic or basic conditions.
Coupling Reaction: The ethylbutanoyl intermediate is then coupled with 3-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid (CAS: 6081-05-6)
- Molecular Formula : C₂₀H₂₂N₂O₄ (same as target compound)
- Key Differences: The acyl group is 2,2-dimethylpropanoyl instead of 2-ethylbutanoyl, and a methyl group is present at the 3-position of the benzoyl ring.
- The methyl substituent may enhance lipophilicity .
3-[(2-Ethylbutanoyl)amino]benzoic Acid (CAS: N/A)
- Molecular Formula: C₁₄H₁₉NO₃
- Key Differences: Lacks the second benzoyl-amino group at the 2-position of the benzoic acid core.
- Applications : Used in anti-inflammatory and antioxidant formulations due to its simpler structure and ease of synthesis .
Bioactive Analogs with Heterocyclic or Halogen Substituents
2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (3a)
- Molecular Formula : C₂₀H₂₁ClN₄O₄
- Key Differences : Incorporates a chlorinated imidazole ring, increasing molecular weight (441 g/mol) and complexity.
3-(2-Amino, 4-methylphenyl)-3-(substituted phenyl)tetrachlorophthalides
- Key Differences: Tetrachlorophthalide core with phenolic substituents.
- Applications : Synthesized as dyes with absorption spectra sensitive to hydroxyl group positioning, differing from the target compound’s medicinal focus .
Functional Group Variations in Benzamidophenyl Derivatives
Bentiromide (CAS: 3710687-1)
- Molecular Formula : C₂₄H₂₁N₃O₅
- Key Differences: Contains a tyrosine-derived benzoylamino group and is used as a pancreatic function diagnostic agent.
- Comparison: Highlights how acyl-amino benzoic acid derivatives can be tailored for diagnostic vs. therapeutic purposes .
Comparative Data Table
Research Findings and Implications
- Bioactivity: Analogs like Av9 and Av12 from Aconitum vaginatum () exhibit potent antitumor activity, suggesting that the benzoyl-amino benzoic acid scaffold can be optimized for cytotoxicity by modifying acyl groups .
- Electronic Effects: Halogenated derivatives (e.g., 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid) show increased acidity due to electron-withdrawing groups, enhancing reactivity in synthetic applications .
- Safety: 3-[(2-Ethylbutanoyl)amino]benzoic acid is generally safe for topical use but requires precautions against inhalation or ingestion .
Biological Activity
2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid, also known as a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . It is characterized by a complex structure that includes an amino group and a benzoic acid moiety, which are often associated with various biological activities.
Research has indicated that benzoic acid derivatives can interact with several biological pathways. The compound is believed to influence:
- Ubiquitin-Proteasome Pathway (UPP) : Enhancing protein degradation processes.
- Autophagy-Lysosome Pathway (ALP) : Promoting cellular cleanup and recycling processes.
These interactions suggest potential applications in anti-aging therapies and treatments for diseases characterized by protein aggregation.
Antioxidant Activity
Benzoic acid derivatives have been shown to exhibit antioxidant properties. A study highlighted that certain derivatives could scavenge free radicals effectively, contributing to cellular protection against oxidative stress .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that it could inhibit cell growth in certain cancer types without exhibiting significant cytotoxicity towards normal cells .
Enzyme Inhibition
Enzymatic assays indicated that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it showed potential as an inhibitor of cathepsins B and L, which are crucial in protein degradation and have implications in cancer progression .
Case Studies and Research Findings
- In Silico Studies : Computational analyses have suggested that this compound may bind effectively to target proteins involved in the UPP and ALP pathways, indicating its potential as a therapeutic agent .
- Cell-Based Assays : In experiments involving human foreskin fibroblasts, the compound was shown to enhance proteasomal activity significantly. At concentrations of 1 and 10 μg/mL, it did not induce cytotoxicity while promoting critical enzymatic activities .
- Comparative Analysis : When compared to other benzoic acid derivatives, this compound exhibited superior bioactivity regarding proteasomal and lysosomal functions, making it a candidate for further development in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)benzoic acid, and how can intermediates be characterized?
- Methodology : The compound’s synthesis can be modeled after structurally similar benzoic acid derivatives. For example, analogs like 2-[(4-{[3-(trifluoromethyl)-1H-pyrazolyl]methyl}benzoyl)amino]benzoic acid (Compound 4a in ) were synthesized via coupling reactions between activated acyl chlorides and amino-substituted benzoic acids. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt to link 2-ethylbutanoyl chloride to the 3-aminobenzoyl intermediate.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Characterization : Confirm structure via -/-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for exact mass validation .
Q. How can spectroscopic techniques resolve structural ambiguities in substituted benzoic acid derivatives?
- Methodology : For positional isomerism (e.g., ortho vs. para substitution), use:
- 2D-NMR (COSY, HSQC) : To assign proton-proton correlations and differentiate substituent positions.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for polymorphs of 2-((2,6-dichlorophenyl)amino)benzoic acid ().
- Infrared spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm) and amide (N–H bend at ~1550 cm) functionalities .
Advanced Research Questions
Q. How do crystallization conditions influence polymorphic outcomes, and what analytical tools are critical for differentiation?
- Methodology : Polymorphism studies on analogs like 2-((2,6-dichlorophenyl)amino)benzoic acid () reveal:
- Solvent screening : Use polar (e.g., ethanol) vs. non-polar (toluene) solvents to induce different crystal forms.
- Thermal analysis (DSC/TGA) : Identify melting points and phase transitions (e.g., Form I melts at 208°C vs. Form II at 195°C).
- PXRD : Compare diffraction patterns (e.g., distinct peaks at 2θ = 12.5° and 15.8° for Form I vs. Form II).
- Implications : Polymorphs may exhibit varying solubility and bioavailability, critical for drug development .
Q. What strategies validate structure-activity relationships (SAR) for bioactivity in benzoic acid derivatives?
- Methodology :
- In vitro assays : Test AT1 receptor affinity (e.g., IC values for angiotensin II analogs in ).
- Molecular docking : Compare binding modes of substituents (e.g., trifluoromethyl groups in Compound 4a enhance hydrophobic interactions).
- Metabolic stability : Use liver microsomes to assess oxidation pathways (e.g., hydroxylation at the ethylbutanoyl chain) .
Q. How can conflicting data on synthetic yields or spectral assignments be resolved?
- Methodology :
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates).
- Cross-lab validation : Compare NMR data with published analogs (e.g., -NMR shifts for 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid in ).
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or reaction energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
